![molecular formula C14H15NOS B5655717 1-(1-benzothien-2-ylcarbonyl)piperidine](/img/structure/B5655717.png)
1-(1-benzothien-2-ylcarbonyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(1-benzothien-2-ylcarbonyl)piperidine involves several steps including condensation, reduction, and functionalization reactions. The process might involve the use of benzothiazole derivatives or benzodioxan components as precursors. Such methodologies are designed to yield highly functionalized piperidines or benzamide derivatives, indicative of the diverse synthetic routes available for this compound (Lebold et al., 2009).
Molecular Structure Analysis
The molecular structure of derivatives of 1-(1-benzothien-2-ylcarbonyl)piperidine, such as those containing the benzothiazolyl moiety, have been elucidated using X-ray crystallography. These structures often reveal that the piperidine ring adopts a chair conformation, which is a common structural feature for piperidine derivatives. Additionally, the geometry around sulfur atoms in benzothiazolyl derivatives is typically distorted tetrahedral (Sudhakar et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of 1-(1-benzothien-2-ylcarbonyl)piperidine derivatives often involves interactions with various reagents to form new compounds. For example, reactions with hydrazonoyl chlorides can lead to the formation of 1,3-thiazole or 1,3,4-thiadiazole derivatives, showcasing the compound's versatility in forming diverse chemical structures (Abdel‐Aziz & Mekawey, 2009).
Physical Properties Analysis
The physical properties of 1-(1-benzothien-2-ylcarbonyl)piperidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. These properties are often determined using various analytical techniques, including thermal analysis and crystallography. For example, the thermal properties of certain derivatives have been studied using thermogravimetric analysis, which revealed that the structure is stable within a specific temperature range (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of 1-(1-benzothien-2-ylcarbonyl)piperidine derivatives, such as reactivity, chemical stability, and interaction with other molecules, are influenced by their functional groups and molecular structure. Studies often explore these properties through computational and experimental methods, analyzing aspects like HOMO-LUMO gaps, molecular electrostatic potential, and reactivity sites to provide insights into the molecule's behavior in various chemical environments (Janani et al., 2020).
properties
IUPAC Name |
1-benzothiophen-2-yl(piperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c16-14(15-8-4-1-5-9-15)13-10-11-6-2-3-7-12(11)17-13/h2-3,6-7,10H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFYUICZPLLPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophene-2-carbonyl)piperidine |
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